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The following table summarizes the validated performance metrics for three phenotypic Drug Susceptibility

Testing (DST) methods, as per a multilaboratory, multicountry study [1].

DST Method

Validated
Critical
Concentration
(CC) /
Breakpoint

Categorical Agreement &
Sensitivity/Specificity

Key
Advantages

Major
Limitations

Mycobacterial
Growth
Indicator Tube
(MGIT)

1 μg/mL [1] High sensitivity/specificity

at 1 μg/mL; very major
error rates within CLSI

guidelines [1]

Faster

turnaround;
listed as the

preferred
reference

method by the
WHO [1]

Requires pure

cultures,
adding 2-6

weeks to the
process [1]

7H11 Agar
Proportion (AP)

0.25 μg/mL [1] High categorical
agreement at 0.25 μg/mL;

very major error rates
within CLSI guidelines [1]

Established
method [1]

Longer
incubation

(≥21 days);
requires pure

cultures [1]
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DST Method

Validated
Critical
Concentration
(CC) /
Breakpoint

Categorical Agreement &
Sensitivity/Specificity

Key
Advantages

Major
Limitations

Broth
Microdilution
(BMD)

0.12 μg/mL (MIC
breakpoint) [1]

High sensitivity/specificity
at 0.12 μg/mL; very major

error rates within CLSI
guidelines [1]

DST results in
≤14 days; highly

reproducible,
especially with

dry plates [1]

Requires pure
cultures,

adding 2-6
weeks to the

process [1]

Detailed Experimental Protocols

The validation of these DST methods followed rigorous, standardized protocols across multiple laboratories.

Below are the key methodological details for the core experiments.

Drug Susceptibility Testing (DST) Protocols

The external quality assessment (EQA) study used a panel of 40 Mycobacterium tuberculosis isolates (20

unique strains in duplicate). The panel included wild-type strains and genotypically characterized mutants

(e.g., in Rv0678 and atpE genes) with expected resistance. Each of the five participating laboratories

tested the entire panel at three different time points to assess reproducibility [1].

MGIT 960 Method: This liquid culture-based method was performed using the interim WHO critical
concentration of 1 μg/mL of bedaquiline. Growth in the drug-containing tube compared to the control

is used to determine resistance [1].
7H11 Agar Proportion Method: This solid medium-based method was performed using the interim

WHO critical concentration of 0.25 μg/mL. The results are calculated by comparing the proportion of
bacterial growth on the drug-containing medium to the growth on the drug-free medium [1].

Broth Microdilution (BMD) Method: This method uses a provisional MIC breakpoint of 0.12 μg/mL.
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the drug that completely

inhibits bacterial growth in vitro. The study found BMD using dry plates to be one of the most highly
reproducible methods [1].
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Pharmacokinetic/Pharmacodynamic (PK/PD) Validation

To connect laboratory DST with clinical outcomes, a 2023 population pharmacokinetic study identified

critical drug exposure thresholds predictive of treatment success. This research helps validate that the DST

targets are clinically relevant [2].

Study Population: The model was developed using rich pharmacokinetic data from 55 MDR-TB
patients and validated in a prospective cohort of 159 patients [2].

PK Modeling: Bedaquiline pharmacokinetics were best described by a three-compartment model
with dual zero-order input. Body weight and albumin levels were identified as significant covariates

affecting drug clearance and volume of distribution [2].
Target Attainment Analysis: The study established targets for the ratio of the area under the

concentration-time curve to the MIC (AUC~0-24h~/MIC). Patients with an AUC~0-24h~/MIC above
74.6 had a significantly higher probability of successful treatment outcomes. Simulations

demonstrated that the standard WHO dosing regimen achieved a >90% probability of target
attainment for the majority of clinical isolates (MICs ≤0.125 mg/L) [2].

Bedaquiline Mechanism of Action and Resistance
Pathways

Bedaquiline is a diarylquinoline that has a unique mechanism of action compared to other anti-TB drugs. It

targets the mycobacterial ATP synthase enzyme, leading to depletion of the bacterium's energy supply [1].

The diagram below illustrates its mechanism and associated resistance pathways.
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The primary mechanism of Bedaquiline resistance often involves mutations in the Rv0678 gene, which is a

regulator of an efflux pump. These mutations lead to pump overexpression, reducing the drug's concentration

inside the bacterial cell and resulting in low-level resistance [1]. Less commonly, mutations in the drug's

target gene, atpE, can also confer resistance [1].

Key Insights for Researchers

Based on the validation data, here are the main considerations for selecting a DST method:

For Clinical Speed: The MGIT 960 system is recommended due to its faster turnaround and WHO

preference, making it suitable for guiding patient therapy [1].
For Research Reproducibility: The Broth Microdilution (BMD) method, particularly using dry

plates, demonstrated high reproducibility and is excellent for surveillance and detailed resistance
profiling [1].
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Linking DST to Clinical Outcomes: The critical concentrations and MIC breakpoints are clinically

validated. Pharmacokinetic studies confirm that the standard bedaquiline dosing regimen achieves
drug exposures sufficient to inhibit the growth of most wild-type and low-level resistant strains,

provided the MIC is ≤0.125 mg/L [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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